3-(2-Ethoxyphenyl)-N'-(furan-2-ylmethylene)-1H-pyrazole-5-carbohydrazide
CAS No.: 303107-82-6
Cat. No.: VC15682067
Molecular Formula: C17H16N4O3
Molecular Weight: 324.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 303107-82-6 |
|---|---|
| Molecular Formula | C17H16N4O3 |
| Molecular Weight | 324.33 g/mol |
| IUPAC Name | 3-(2-ethoxyphenyl)-N-[(E)-furan-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide |
| Standard InChI | InChI=1S/C17H16N4O3/c1-2-23-16-8-4-3-7-13(16)14-10-15(20-19-14)17(22)21-18-11-12-6-5-9-24-12/h3-11H,2H2,1H3,(H,19,20)(H,21,22)/b18-11+ |
| Standard InChI Key | JEMFMMCPYWQGRZ-WOJGMQOQSA-N |
| Isomeric SMILES | CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)N/N=C/C3=CC=CO3 |
| Canonical SMILES | CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)NN=CC3=CC=CO3 |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s molecular formula is C₁₇H₁₆N₄O₃, with a molecular weight of 324.33–324.34 g/mol (calculated as 324.33 g/mol and 324.340 g/mol ). Its IUPAC name, 3-(2-ethoxyphenyl)-N-[(E)-furan-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide, reflects the presence of:
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A pyrazole ring (positions 1–5) substituted at position 3 with a 2-ethoxyphenyl group.
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A hydrazone linker (-NH-N=CH-) connecting the pyrazole’s carboxamide group to a furan-2-ylmethylene moiety.
Table 1: Key Structural and Physicochemical Data
The E-configuration of the hydrazone double bond (N=CH-) is critical for maintaining planar geometry, which enhances π-π stacking interactions with biological targets . The ethoxy group’s electron-donating effects and the furan ring’s aromaticity contribute to the compound’s solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Synthesis and Reaction Pathways
The synthesis typically involves a three-step protocol:
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Formation of Pyrazole-5-carboxylic Acid: Condensation of 2-ethoxyphenylhydrazine with ethyl acetoacetate under acidic conditions yields 3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid.
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Hydrazide Formation: The carboxylic acid is treated with thionyl chloride (SOCl₂) to form the acyl chloride, followed by reaction with hydrazine hydrate to produce the pyrazole-5-carbohydrazide intermediate.
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Hydrazone Formation: The hydrazide undergoes condensation with furfural (furan-2-carbaldehyde) in ethanol under reflux, catalyzed by acetic acid, to yield the final product .
Table 2: Optimized Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Pyrazole Formation | 2-ethoxyphenylhydrazine, ethyl acetoacetate, HCl, 80°C, 6h | 72 |
| Hydrazide Synthesis | SOCl₂, 0°C → rt; then NH₂NH₂·H₂O, 4h | 85 |
| Hydrazone Condensation | Furfural, EtOH, glacial CH₃COOH, reflux, 8h | 68 |
The reaction’s efficiency depends on strict control of stoichiometry, temperature, and catalyst concentration. For instance, excess furfural (>1.2 equiv) reduces side products like bis-hydrazones .
Spectroscopic Characterization
Advanced spectroscopic techniques confirm the compound’s structure and purity:
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¹H NMR (400 MHz, DMSO-d₆): δ 12.31 (s, 1H, NH), 8.42 (s, 1H, CH=N), 7.89–6.51 (m, 7H, aromatic H), 4.12 (q, J=7.0 Hz, 2H, OCH₂CH₃), 1.38 (t, J=7.0 Hz, 3H, CH₃).
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IR (KBr): 3250 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N), 1240 cm⁻¹ (C-O-C) .
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HRMS (ESI+): m/z 325.1301 [M+H]⁺ (calc. 325.1298 for C₁₇H₁₇N₄O₃⁺) .
The E-configuration of the hydrazone bond is confirmed by the singlet at δ 8.42 ppm in the ¹H NMR spectrum, characteristic of an antiperiplanar arrangement .
Biological Activities and Mechanistic Insights
Antimicrobial Activity
Against Staphylococcus aureus (ATCC 25923), the compound exhibits a minimum inhibitory concentration (MIC) of 8 µg/mL, comparable to ciprofloxacin (MIC = 4 µg/mL). The furan ring’s oxygen atom likely chelates metal ions in microbial enzymes, disrupting DNA gyrase function .
Antioxidant Capacity
The compound scavenges 72% of DPPH radicals at 100 µM, outperforming ascorbic acid (58%). The hydrazone linkage’s radical stabilization via resonance contributes to this activity.
Applications in Drug Discovery
The compound serves as a multifunctional scaffold for:
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Antimicrobial Agents: Derivatives with halogen substitutions (e.g., Cl at furan’s 5-position) show enhanced Gram-negative activity .
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Kinase Inhibitors: The pyrazole core mimics ATP’s adenine moiety, enabling competitive binding in kinases like EGFR.
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Metal Complexation: The hydrazone moiety forms stable complexes with Cu(II) and Zn(II), which exhibit amplified anticancer activity (e.g., Cu-complex IC₅₀ = 6.2 µM against HepG2) .
Future Directions
Ongoing research focuses on:
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